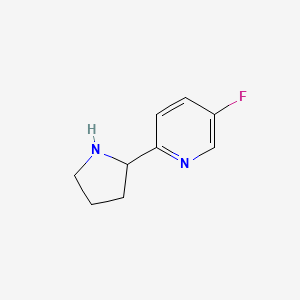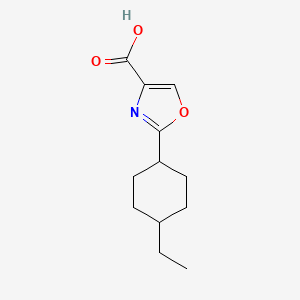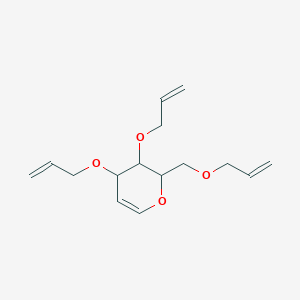
Cobalt(2+);2-pyrazol-1-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);2-pyrazol-1-ylpyridine is a coordination compound that features a cobalt ion coordinated to 2-pyrazol-1-ylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-pyrazol-1-ylpyridine typically involves the reaction of cobalt salts with 2-pyrazol-1-ylpyridine ligands. One common method involves dissolving cobalt(II) chloride in a suitable solvent, such as ethanol, and then adding 2-pyrazol-1-ylpyridine to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired coordination compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2-pyrazol-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(III) center can be reduced back to cobalt(II).
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cobalt(III) to cobalt(II).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) can lead to the formation of cobalt(III) complexes, while ligand substitution can result in new coordination compounds with different ligands .
Scientific Research Applications
Cobalt(2+);2-pyrazol-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound can be used in studies involving metalloproteins and enzyme mimetics.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which Cobalt(2+);2-pyrazol-1-ylpyridine exerts its effects involves the coordination of the cobalt ion to the 2-pyrazol-1-ylpyridine ligands. This coordination can influence the electronic properties of the cobalt center, making it more reactive towards various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) terpyridine complexes: These compounds also feature cobalt coordinated to nitrogen-containing ligands and have similar applications in catalysis and materials science.
Cobalt(II) bipyridine complexes: These complexes are used in similar applications and have comparable chemical properties.
Uniqueness
Cobalt(2+);2-pyrazol-1-ylpyridine is unique due to the specific electronic and steric properties imparted by the 2-pyrazol-1-ylpyridine ligands. These properties can enhance the reactivity and stability of the cobalt center, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C24H21CoN9+2 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
InChI Key |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)


![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)

![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)


